4-(2-chloroethyl)-5-cyclobutyl-1H-pyrazole
Overview
Description
This would typically involve a detailed explanation of the compound, including its molecular formula, molecular weight, and structural formula. The compound’s IUPAC name would also be included.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism of the reaction.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, which could be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Biological Activities of Pyrazole Derivatives
Pyrazole derivatives are synthesized using various methodologies, including condensation followed by cyclization or multicomponent reactions (MCRs), often under conditions such as microwave irradiation or using reagents like phosphorus oxychloride (POCl3) and hydrazine. These methods facilitate the synthesis of pyrazoles with potential yields and offer convenient strategies for annelating different heterocyclic nuclei with pyrazoles, thereby extending the categories of bioactive heterocyclic systems (Dar & Shamsuzzaman, 2015).
Pyrazole Scaffolds in Medicinal Chemistry
Pyrazole scaffolds serve as key elements in drug design due to their effectiveness as antimicrobial, anticancer, antimalarial, and other therapeutic agents. They are recognized for their success against multiple targets, including DNA gyrase, topoisomerase IV, Hsp90, and various kinase enzymes. The structural diversity and ability to integrate with different pharmacophores make pyrazole derivatives a focal point in the development of potent therapeutic medicines (Karati et al., 2022).
Multifunctional Applications of Pyrazolines
Pyrazoline derivatives, closely related to pyrazoles, exhibit a wide array of biological effects, including anticancer activity. Research in this area focuses on synthesizing new pyrazoline derivatives to explore their anticancer potentials further, indicating the significant scope for pyrazoline-based research in addressing cancer treatment challenges (Ray et al., 2022).
Pyrazole and Pyrazoline in Heterocyclic Chemistry
In addition to their therapeutic applications, pyrazoles and pyrazolines are essential in heterocyclic chemistry, offering a platform for synthesizing structurally unique compounds. Their reactivity facilitates the creation of hexasubstituted pyrazolines and derivatives with novel chemical and physical properties, contributing to the advancement of organic synthesis and medicinal chemistry (Baumstark et al., 2013).
Safety And Hazards
This would involve a discussion of the compound’s safety profile, including its toxicity, potential health effects, and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic routes, potential applications, or further studies to better understand its mechanism of action.
Please note that the specific details for each of these sections would depend on the specific compound and the available scientific literature. For a detailed analysis of a specific compound, I would recommend consulting a chemistry textbook or a scientific literature database. If you have any other questions or need further clarification, feel free to ask!
properties
IUPAC Name |
4-(2-chloroethyl)-5-cyclobutyl-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c10-5-4-8-6-11-12-9(8)7-2-1-3-7/h6-7H,1-5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHJZXKJZPZZGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C=NN2)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloroethyl)-5-cyclobutyl-1H-pyrazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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